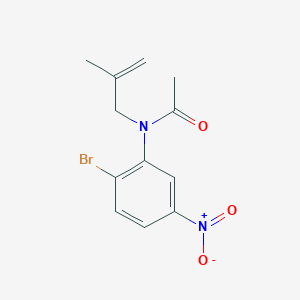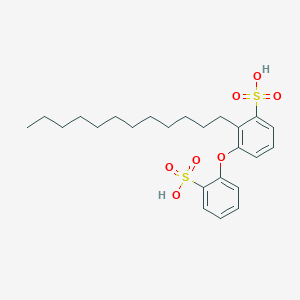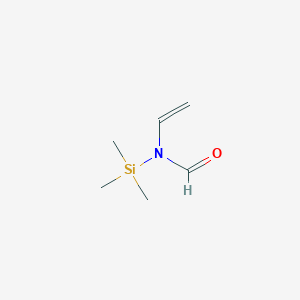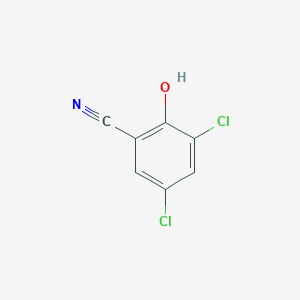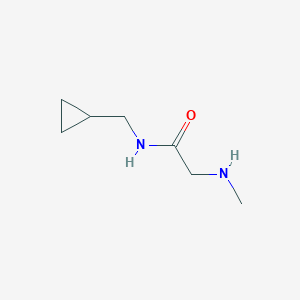
N-(cyclopropylmethyl)-2-(methylamino)acetamide
Overview
Description
Chemical Reactions Analysis
The chemical reactions that “N-(cyclopropylmethyl)-2-(methylamino)acetamide” can undergo would depend on its molecular structure and the conditions under which it’s reacted. Common reactions for compounds with similar functional groups include nucleophilic substitution and addition reactions .Scientific Research Applications
Highly Efficient N-Monomethylation of Primary Aryl Amines
Research indicates that specific synthesis methods involving acetamides, like N-(cyclopropylmethyl)-2-(methylamino)acetamide, can efficiently produce N-monomethylarylamines. This method has been applied to synthesize compounds potentially useful as amyloid imaging agents for Alzheimer’s disease, highlighting its significance in the development of diagnostic tools for neurodegenerative disorders (Peng et al., 2009).
Conformational Restricted Analogs for Biological Activity
The incorporation of cyclopropane rings to restrict the conformation of biologically active compounds, such as histamine analogs, demonstrates the structural manipulation capability of acetamides for investigating bioactive conformations. This application is crucial for drug design, offering insights into how conformational constraints can enhance activity and specificity (Kazuta et al., 2002).
Chemoselective Acetylation for Drug Synthesis
The chemoselective monoacetylation of amino groups, using compounds similar to N-(cyclopropylmethyl)-2-(methylamino)acetamide, plays a vital role in synthesizing intermediates for natural antimalarial drugs. This process underscores the importance of acetamides in producing pharmacologically active compounds through selective chemical modifications (Magadum & Yadav, 2018).
N-Deethoxymethylation in Herbicide Biodegradation
The biodegradation of herbicides such as acetochlor demonstrates the environmental relevance of N-deethoxymethylation processes involving acetamide compounds. Identifying and characterizing enzymes capable of this transformation are crucial for developing bioremediation strategies to mitigate the environmental impact of herbicide residues (Wang et al., 2015).
Radical Cyclization for Compound Synthesis
Radical cyclization techniques using aryl acetamides provide a method for generating oxindoles and quinolones with spirocyclohexadienone rings. These synthetic strategies are valuable for creating complex molecular structures with potential therapeutic applications, illustrating the compound's utility in innovative chemical syntheses (Gonzalez-Lopez de Turiso & Curran, 2005).
Mechanism of Action
Target of Action
It is known that n-monomethyl amines, which this compound is a part of, are important building blocks in the synthesis of various valuable compounds . These compounds play a significant role in various biological processes .
Mode of Action
The n-methyl group in similar compounds has been shown to enhance the activity of some drug candidates compared to their non-methylated precursors . This enhancement is due to changes in solubility, conformation, and metabolic activity .
Biochemical Pathways
Cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities . Two major pathways have been identified for cyclopropane biosynthesis, depending on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
The n-methyl group in similar compounds has been shown to affect solubility and metabolic activity, which could influence the bioavailability of the compound .
Result of Action
The n-methyl group in similar compounds has been shown to enhance the activity of some drug candidates, indicating potential therapeutic effects .
properties
IUPAC Name |
N-(cyclopropylmethyl)-2-(methylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-5-7(10)9-4-6-2-3-6/h6,8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQCWJGAYLIOTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602723 | |
| Record name | N-(Cyclopropylmethyl)-N~2~-methylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-(methylamino)acetamide | |
CAS RN |
1016764-96-7 | |
| Record name | N-(Cyclopropylmethyl)-N~2~-methylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




